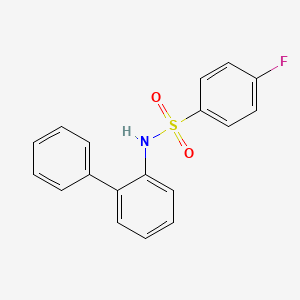

N-(biphenyl-2-yl)-4-fluorobenzenesulfonamide

Description

N-2-BIPHENYLYL-4-FLUOROBENZENESULFONAMIDE, also known as N-Fluorobenzenesulfonimide, is a versatile and widely used compound in organic synthesisThis compound is known for its stability and ease of handling, making it a valuable reagent in both academic and industrial settings .

Properties

Molecular Formula |

C18H14FNO2S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

4-fluoro-N-(2-phenylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C18H14FNO2S/c19-15-10-12-16(13-11-15)23(21,22)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13,20H |

InChI Key |

FXMOWKPMPMGEIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-2-BIPHENYLYL-4-FLUOROBENZENESULFONAMIDE can be synthesized through two primary methods:

-

Differding Method: : In this method, diphenylsulfonimide is dissolved in acetonitrile, and sodium fluoride is added. The mixture is cooled to -35°C, and a mixture of fluorine and nitrogen gases (1:10 ratio) is bubbled through the solution for 2 hours. After the reaction, nitrogen gas is used to purge the system for another 2 hours. The product is then filtered, evaporated, and recrystallized to obtain white crystals with a yield of 74% .

-

Wanger Method: : This method involves dissolving the sodium salt of diphenylsulfonimide in water/acetonitrile or pure water. The solution is cooled, and a mixture of fluorine and nitrogen gases (1:10 ratio) is introduced. After the reaction, nitrogen gas is used to purge the system. The product is filtered, washed with water, and dried to obtain N-2-BIPHENYLYL-4-FLUOROBENZENESULFONAMIDE with a yield of up to 94% .

Industrial Production Methods

Industrial production of N-2-BIPHENYLYL-4-FLUOROBENZENESULFONAMIDE follows similar synthetic routes but on a larger scale. The use of automated systems and controlled environments ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-2-BIPHENYLYL-4-FLUOROBENZENESULFONAMIDE undergoes various types of reactions, including:

Electrophilic Fluorination: This compound is widely used for the electrophilic fluorination of electron-rich aromatic compounds, enol silyl ethers, and enolates.

Common Reagents and Conditions

Reagents: Sodium fluoride, acetonitrile, fluorine gas, nitrogen gas, palladium catalysts, butyl lithium, triphenylphosphine .

Conditions: Low temperatures (-35°C), inert atmosphere, controlled gas flow.

Major Products

Fluorinated Aromatics: Electrophilic fluorination yields fluorinated aromatic compounds.

N-Demethylated Amides: Oxidation reactions produce N-demethylated amides and formaldehyde.

Dibenzene Sulfonamides: Substitution reactions yield dibenzene sulfonamides.

Scientific Research Applications

N-2-BIPHENYLYL-4-FLUOROBENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

N-2-BIPHENYLYL-4-FLUOROBENZENESULFONAMIDE exerts its effects primarily through electrophilic fluorination. The fluorine atom in the compound is highly electrophilic, allowing it to react with nucleophilic sites in organic molecules. This reaction introduces a fluorine atom into the target molecule, often enhancing its stability, lipophilicity, and biological activity .

Comparison with Similar Compounds

Similar Compounds

N-Fluoropyridinium Triflate: Another electrophilic fluorinating agent used in organic synthesis.

1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate: A reagent used for selective fluorination.

Mes-Umemoto Reagent: A versatile fluorinating agent for various substrates.

Uniqueness

N-2-BIPHENYLYL-4-FLUOROBENZENESULFONAMIDE stands out due to its stability, ease of handling, and high reactivity. Its ability to introduce fluorine into a wide range of substrates under mild conditions makes it a preferred choice in many synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.